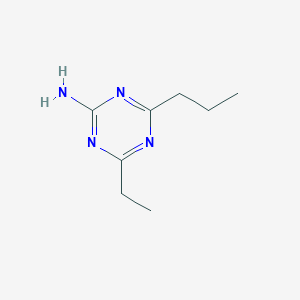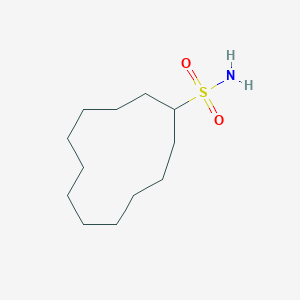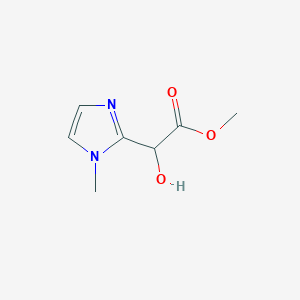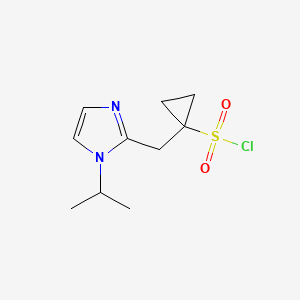
4-Ethyl-6-propyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-6-propyl-1,3,5-triazin-2-amine is an organic compound belonging to the class of 1,3,5-triazines. These compounds are characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. The presence of ethyl and propyl groups at positions 4 and 6, respectively, distinguishes this compound from other triazines. 1,3,5-Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6-propyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. The reaction can be carried out under mild conditions, often in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
C3N3Cl3+RNH2→C3N3RNH2+HCl
Where ( \text{R} ) represents the ethyl and propyl groups.
Industrial Production Methods
Industrial production of 1,3,5-triazines, including this compound, often involves large-scale batch or continuous processes. These methods utilize similar nucleophilic substitution reactions but are optimized for higher yields and purity. The use of microwave irradiation has been reported to enhance reaction rates and product purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-6-propyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various substituted triazines, while oxidation can lead to the formation of triazine oxides .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-ethyl-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, triazines can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential metabolic pathways, leading to antimicrobial or antitumor effects . The exact molecular targets and pathways depend on the specific triazine derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
Melamine (1,3,5-triazine-2,4,6-triamine): Known for its use in the production of melamine resins and its applications in materials science.
Cyanuric Acid (1,3,5-triazine-2,4,6-triol): Used in the production of disinfectants and herbicides.
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine): A widely used herbicide.
Uniqueness
4-Ethyl-6-propyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and propyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-ethyl-6-propyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H14N4/c1-3-5-7-10-6(4-2)11-8(9)12-7/h3-5H2,1-2H3,(H2,9,10,11,12) |
Clave InChI |
QGYXXBMBCNUGSA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NC(=N1)CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















